1,10-Phenanthroline-2,9-dicarbaldehyde

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

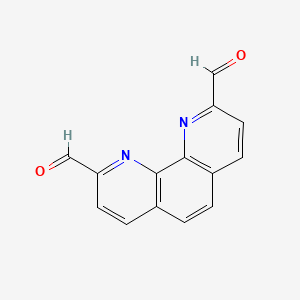

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,10-phenanthroline-2,9-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O2/c17-7-11-5-3-9-1-2-10-4-6-12(8-18)16-14(10)13(9)15-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXOPVFYZBGQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C1C=CC(=N3)C=O)N=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601273428 | |

| Record name | 1,10-Phenanthroline-2,9-dicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57709-62-3 | |

| Record name | 1,10-Phenanthroline-2,9-dicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57709-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Phenanthroline-2,9-dicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Modification of the Aldehyde Groups:the Primary Point of Diversification is the Reaction of the Two Aldehyde Functionalities. Condensation with Amines, Hydrazines, or Hydroxylamines Yields a Vast Library of Schiff Base, Hydrazone, or Oxime Ligands.researchgate.neted.ac.ukthis Strategy Allows For:

Varying the Ligand's Denticity: The resulting ligands can be designed to be bidentate, tridentate, or tetradentate, which in turn dictates the coordination geometry and stability of the metal complex. ed.ac.ukthieme-connect.com

Introducing Steric Bulk: By using bulky amines or hydrazines, the steric environment around the metal center can be precisely controlled. This is crucial for achieving high selectivity, particularly in asymmetric catalysis.

Incorporating Functional Groups: As discussed in the context of MLC, functional groups can be introduced via the aldehyde handles to create bifunctional catalysts.

Substitution on the Phenanthroline Core:the Electronic Properties of the Catalyst Can Be Fine Tuned by Adding Electron Donating or Electron Withdrawing Substituents to the Aromatic Backbone of the Phenanthroline Ring System. These Modifications Can:

Modulate the Redox Potential: Changing the electron density at the metal center alters its redox potential, which is critical for catalysts involved in oxidation, reduction, or photoredox reactions. rsc.org

Influence Photophysical Properties: For photocatalysts, substituents on the phenanthroline core can shift the absorption and emission wavelengths and affect the lifetime and energy of the excited state, directly impacting catalytic efficiency. rsc.org

By systematically applying these design principles, it is possible to develop bespoke catalysts derived from 1,10-Phenanthroline-2,9-dicarbaldehyde that are optimized for specific organic transformations, offering enhanced reactivity and superior control over product selectivity.

Coordination Chemistry of 1,10 Phenanthroline 2,9 Dicarbaldehyde and Its Ligand Derivatives

Ligand Properties and Metal Ion Complexation of 1,10-Phenanthroline-2,9-dicarbaldehyde and Its Derivatives

The compound this compound serves as a foundational building block in coordination chemistry, primarily due to the reactive nature of its aldehyde groups and the inherent coordinating ability of the phenanthroline nitrogen atoms. myskinrecipes.com The versatility of this compound is significantly expanded through the chemical modification of its aldehyde functionalities, leading to a diverse family of ligands with tailored properties for specific metal ion complexation. These derivatives are widely employed in the synthesis of metal complexes, finding applications in areas such as luminescent materials and supramolecular chemistry. myskinrecipes.com

Role as a Chelating Agent

This compound and its derivatives are effective chelating agents, capable of binding to a central metal ion through multiple donor atoms to form stable ring structures. The core 1,10-phenanthroline (B135089) structure itself is a classic bidentate chelating ligand, binding metals through its two nitrogen atoms. wikipedia.org The introduction of functional groups at the 2 and 9 positions, derived from the dicarbaldehyde, provides additional donor atoms, enhancing the chelation effect and the stability of the resulting metal complexes. myskinrecipes.com For instance, the aldehyde groups can be converted into oximes or hydrazones, introducing oxygen and additional nitrogen donor atoms that can participate in coordination. researchgate.netresearchgate.net This multi-point attachment to a metal ion generally leads to complexes with greater thermodynamic stability compared to those formed with analogous monodentate ligands.

Multidentate Coordination Modes (e.g., Tridentate, Tetradentate)

A key feature of ligands derived from this compound is their ability to adopt various coordination modes, largely dependent on the nature of the derivative and the specific metal ion involved. researchgate.net While the parent dicarbaldehyde can act as a tridentate ligand using the two phenanthroline nitrogens and one aldehyde oxygen, its derivatives exhibit more complex behavior. smolecule.com

For example, this compound dioxime, synthesized by treating the dicarbaldehyde with hydroxylamine, can function as either a tridentate or a tetradentate ligand. researchgate.netscispace.com In many of its transition metal complexes, it acts as a tridentate ligand, forming monomeric structures. scispace.com However, with certain metal ions like cadmium(II), it can behave as a tetradentate ligand. researchgate.netscispace.com This flexibility allows for the formation of complexes with diverse geometries, including trigonal-bipyramidal, square-pyramidal, and pentagonal-bipyramidal structures. researchgate.netscispace.com

Similarly, the di(phenylhydrazone) derivative shows a strong tendency for tridentate coordination due to steric constraints that make tetradentate function difficult. researchgate.net The ability to switch coordination modes is a significant property, influencing the geometry and reactivity of the resulting metal complexes.

Preorganization Concepts in Metal-Ligand Binding

The concept of preorganization is central to understanding the high stability of complexes formed by ligands derived from this compound. A preorganized ligand is one whose conformation in the unbound state is already close to the arrangement required for complexing a target metal ion. uncw.edu The rigid, planar structure of the 1,10-phenanthroline backbone provides a high degree of preorganization. uncw.eduuncw.edu This rigidity minimizes the entropic penalty associated with the ligand adopting a specific conformation upon binding, leading to more stable complexes. uncw.edu

Ligands such as 1,10-phenanthroline-2,9-dicarboxylic acid (PDA) and 1,10-phenanthroline-2,9-dialdoxime (PDOX) are considered highly preorganized. researchgate.netuncw.edu The fixed positions of the donor atoms in the cleft of the ligand enhance selectivity for metal ions of a particular size. nih.govresearchgate.net For example, the rigid phenanthroline backbone in 2,9-bis(hydroxymethyl)-1,10-phenanthroline enhances selectivity for larger metal ions with an ionic radius of approximately 1.0 Å that can fit well into the ligand's cleft. nih.govresearchgate.net This preorganization leads to complexes with enhanced thermodynamic stability. scispace.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this compound and its derivatives often involves direct reaction with a metal salt in a suitable solvent. researchgate.netresearchgate.net Solvothermal methods have also been successfully employed, particularly for creating crystalline coordination polymers. researchgate.netresearchgate.net The resulting complexes are typically characterized using a suite of analytical techniques, including elemental analysis, infrared (IR) spectroscopy, NMR spectroscopy, electrospray mass spectrometry (ES-MS), and single-crystal X-ray diffraction to elucidate their solid-state structures. researchgate.netresearchgate.net

Transition Metal Complexes (e.g., Zn(II), Cu(II), Cd(II), Co(II), Ni(II), Fe(II/III))

Ligands derived from this compound form stable complexes with a wide range of divalent transition metals.

This compound Dioxime Complexes: This ligand has been used to synthesize complexes with Zn(II), Cu(II), Cd(II), Co(II), and Ni(II). researchgate.netscispace.com X-ray diffraction studies have revealed various coordination geometries. For instance, with most of these metals, the ligand acts in a tridentate fashion, leading to monomeric complexes with geometries such as trigonal-bipyramidal or square-pyramidal. researchgate.netscispace.com A notable exception is with cadmium(II) nitrate, where the ligand acts as a tetradentate donor, resulting in a pentagonal-bipyramidal structure. researchgate.netscispace.com Furthermore, reaction with zinc(II) acetate (B1210297) can lead to the dissociation of the oxime proton, forming an oximate that acts as a bridging ligand to create dimeric or polymeric structures. scispace.com

1,10-Phenanthroline-2,9-di(carbaldehyde phenylhydrazone) Complexes: This derivative has been complexed with Fe(II), Co(II), Ni(II), and Cu(II). researchgate.net Steric hindrance within this ligand favors a tridentate coordination mode. researchgate.net

Iron Complexes: The dioxime derivative (H2phendox) has been used to construct polynuclear iron clusters. Solvothermal reactions with iron(III) salts yielded trinuclear [Fe(III)3(μ3-O)(phendox)3]+ clusters and hexanuclear mixed-valence Fe(III)/Fe(II) clusters. rsc.org In these structures, the phendox²⁻ ligand binds the iron ions tightly through the phenanthroline and oxime nitrogen atoms, while the oximate oxygen atoms can bridge to other metal centers. rsc.org

Copper Complexes: Copper complexes can exist in both Cu(I) and Cu(II) oxidation states. smolecule.com Cu(II) complexes often exhibit square-pyramidal or distorted octahedral geometries. smolecule.com

The table below summarizes some of the transition metal complexes formed with derivatives of this compound.

| Metal Ion | Ligand Derivative | Coordination Mode | Resulting Geometry/Structure |

|---|---|---|---|

| Zn(II) | Dioxime | Tridentate | Trigonal-bipyramidal / Square-pyramidal |

| Zn(II) | Dioxime (with acetate) | Bridging Oximate | Dimeric/Polymeric |

| Cu(II) | Dioxime | Tridentate | Square-pyramidal |

| Cd(II) | Dioxime | Tetradentate | Pentagonal-bipyramidal |

| Co(II) | Dioxime | Tridentate | Trigonal-bipyramidal / Square-pyramidal |

| Ni(II) | Dioxime | Tridentate | Square-pyramidal / Square-bipyramidal |

| Fe(II)/Fe(III) | Di(phenylhydrazone) | Tridentate | Not specified |

| Fe(III) | Dioxime | Multidentate/Bridging | Trinuclear and Hexanuclear Clusters |

Lanthanide and Actinide Complexes

The separation of trivalent actinides from lanthanides is a significant challenge in nuclear waste processing due to their chemical similarities. researchgate.net Preorganized ligands derived from 1,10-phenanthroline, such as 1,10-phenanthroline-2,9-dicarboxylic acid (PDA) and its amide derivatives, have shown significant promise in this area. nih.govnih.gov

These ligands combine hard donor atoms (like oxygen from carboxylate or amide groups) and soft donor atoms (the phenanthroline nitrogens) within a single, rigid framework. nih.govnih.gov This "intra-ligand synergism" has been shown, both theoretically and experimentally, to lead to preferential binding and selectivity for trivalent actinides over lanthanides. nih.govnih.gov Density Functional Theory (DFT) calculations have indicated that the bonding between the actinide ion and the nitrogen atoms of the phenanthroline ring has a greater degree of covalency compared to the corresponding lanthanide-nitrogen bonds, which contributes to this selectivity. acs.org

For example, solvent extraction experiments using 2,9-bis(N-decylaminocarbonyl)-1,10-phenanthroline demonstrated its selectivity for Am(III) over Eu(III). nih.gov Similarly, a tetradentate 2,9-diamide-1,10-phenanthroline ligand exhibited excellent extraction ability and high selectivity for trivalent, tetravalent, and hexavalent actinides over lanthanides, even in highly acidic solutions. acs.org The complexation of cerium(III), a lanthanide, with 1,10-phenanthroline-2,9-dicarboxylate (B15494121) (PDA) has also been reported, resulting in the formation of a dinuclear complex, [Ce2(PDA)3(H2O)2]. researchgate.net

Factors Influencing Complex Stability and Selectivity

The stability and selectivity of metal complexes derived from this compound are governed by a combination of electronic and structural factors inherent to the ligand framework. A primary contributor to the high thermodynamic stability observed in these complexes is the preorganized nature of the phenanthroline backbone. The rigid, planar structure of the 1,10-phenanthroline unit minimizes the entropic penalty upon coordination, as the donor atoms are held in a favorable conformation for binding metal ions. This preorganization is a key feature that leads to enhanced stability compared to more flexible, acyclic ligands.

Research on the derivative 1,10-phenanthroline-2,9-dicarboxylic acid (PDA) demonstrates that the rigid aromatic backbone leads to complexes of greatly enhanced thermodynamic stability. This framework is particularly well-suited for coordinating with large metal ions that have an ionic radius of approximately 1.0 Å, resulting in significant metal ion size-based selectivity. The stability of these complexes is evidenced by their high formation constants (log K₁), which allow them to remain intact even at a low pH of 2.

The selectivity of these ligands can be further tuned by modifying the functional groups at the 2 and 9 positions. For instance, derivatives like 1,10-phenanthroline-2,9-dicarboxamide (B1246272) have been investigated for their ability to selectively bind actinides over lanthanides. This selectivity arises from a concept known as "intra-ligand synergism," where the combination of a soft nitrogen donor from the phenanthroline ring and a hard oxygen donor from the amide group leads to preferential binding for trivalent actinides. Theoretical predictions, validated by solvent extraction experiments, have shown that these ligands can achieve significant separation factors for Am(III) over Eu(III).

The nature of the metal ion itself, including its size, charge, and preferred coordination geometry, also plays a crucial role. The cleft created by the substituents at the 2 and 9 positions of the phenanthroline ring creates a specific binding pocket. Metal ions that fit well into this pocket without inducing strain will form more stable complexes. For example, studies on 2,9-bis(hydroxymethyl)-1,10-phenanthroline show a stabilization effect for large metal ions like Cd(II) or Pb(II) that fit within the ligand's cleft, while smaller ions such as Ni(II) or Cu(II) form destabilized complexes.

Structural Elucidation of Metal-Ligand Architectures

X-ray Crystallographic Analysis of Complexes

X-ray crystallography has been an indispensable tool for the definitive structural characterization of metal complexes involving derivatives of this compound. These studies provide precise information on bond lengths, bond angles, coordination geometries, and intermolecular interactions in the solid state.

A prominent derivative, this compound dioxime, demonstrates versatile coordination behavior. Depending on the metal ion and reaction conditions, this ligand can act in a tridentate or tetradentate fashion. researchgate.netscispace.com In many of its transition metal complexes, it coordinates as a tridentate ligand, leading to monomeric structures with trigonal-bipyramidal, square-pyramidal, or square-bipyramidal geometries. researchgate.net However, with cadmium nitrate, it behaves as a tetradentate ligand, resulting in a complex with a pentagonal-bipyramidal structure. researchgate.net In some instances, such as with zinc acetate, the oxime group can deprotonate to form an oximate, which then acts as a bridging ligand to form dimeric or polymeric structures. researchgate.netscispace.com

Solvothermal reactions involving the dioxime ligand with iron(III) salts have yielded polynuclear iron clusters. rsc.org For example, a trinuclear iron(III) cluster, [Fe(III)₃(μ₃-O)(phendox)₃]⁺, was formed where the phenanthroline rings and oxime nitrogens bind the metal ions securely. rsc.org

Another extensively studied derivative is 1,10-phenanthroline-2,9-dicarboxylic acid (PDA). The crystal structure of its calcium complex, [Ca(PDA)(H₂O)₂]·2H₂O, reveals an eight-coordinate Ca(II) ion. The metal ion lies in the plane of the tetradentate PDA ligand. The coordination sphere is completed by two water molecules and a bridging carboxylate group from an adjacent complex.

Solution-Phase Structural Characterization (e.g., NMR, Mass Spectrometry)

While X-ray crystallography provides a static picture of the solid-state structure, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are vital for understanding the behavior and structure of these metal-ligand architectures in solution.

NMR spectroscopy is particularly powerful for probing the dynamic processes and stereochemistry of these complexes in solution. For example, ¹H NMR has been used to study the complex stereodynamic behavior of macrocyclic 1,10-phenanthroline-2,9-diamides. researchgate.netmdpi.comrjsocmed.com Temperature-variable NMR studies can reveal conformational transitions, such as those arising from hindered rotation around amide bonds. mdpi.com The chemical shifts of the phenanthroline protons in ¹H NMR spectra provide insight into the coordination environment; for instance, in palladium(II) complexes with 1,10-phenanthroline, the proton signals appear in the aromatic region between 7.50 and 9.40 ppm. nih.gov

Electrospray Mass Spectrometry (ES-MS) is a soft ionization technique frequently used to confirm the composition and stoichiometry of the complexes. It allows for the detection of the intact complex ion, providing direct evidence of the metal-ligand assembly. The characterization of transition metal complexes with this compound dioxime included analysis by ES-MS to confirm their formation. researchgate.net Similarly, high-resolution mass spectrometry (HRMS) has been used to confirm the composition of newly synthesized macrocyclic diamide (B1670390) ligands derived from 1,10-phenanthroline-2,9-dicarboxylic acid. researchgate.netmdpi.com The synthesis of a bis-(thiosemicarbazone) derivative of this compound was also confirmed using mass spectroscopy, which identified the molecular ion peak (M⁺). asianpubs.org

Together, these solution-phase techniques complement solid-state analysis, providing a comprehensive understanding of the structure, stability, and dynamic behavior of these complexes in different environments.

Catalytic Applications of 1,10 Phenanthroline 2,9 Dicarbaldehyde Derived Complexes

Molecular Catalysis in Organic Reactions

Complexes derived from the 1,10-phenanthroline (B135089) scaffold are recognized for their catalytic prowess in a range of organic reactions. The rigid structure of the phenanthroline core provides a stable and predictable coordination environment for the metal ion, while modifications at the 2,9-positions can profoundly influence the catalyst's reactivity and selectivity.

Photoredox Catalysis

While direct photoredox applications of 1,10-phenanthroline-2,9-dicarbaldehyde complexes are an emerging area of study, research on closely related derivatives highlights the potential of this ligand scaffold. Copper(I) complexes featuring 2,9-di(aryl)-1,10-phenanthroline ligands have been investigated as effective photoredox catalysts. rsc.org These complexes absorb light and transition to an excited state, enabling them to participate in single-electron transfer (SET) processes that can initiate organic transformations. The catalytic activity is dependent on the excitation wavelength, suggesting that specific electronic transitions are required to trigger the catalytic cycle. rsc.org This principle underscores the importance of the ligand's electronic structure, which can be finely tuned by substituents on the phenanthroline core, in designing effective photocatalysts.

Atom-Transfer Radical Addition (ATRA) Reactions

Atom-transfer radical addition (ATRA) is an atom-economical method for forming carbon-carbon and carbon-halogen bonds. wikipedia.org The photoredox catalytic activity of copper(I) complexes with 2,9-di(aryl)-1,10-phenanthroline ligands has been successfully applied to ATRA reactions. rsc.org In these reactions, the photo-excited copper(I) complex initiates the formation of a radical from a haloalkane, which then adds to an alkene. A subsequent atom transfer step completes the addition and regenerates the catalyst.

The efficiency of these copper(I) catalysts in ATRA reactions is influenced by the nature of the aryl substituents on the phenanthroline ligand. For example, ligands with methoxyphenyl and methoxy-methylphenyl groups have been shown to form copper(I) complexes that effectively catalyze the addition of bromotrichloromethane (B165885) to styrene. rsc.org The performance of these catalysts is detailed in the table below.

| Catalyst Ligand | Substrate 1 | Substrate 2 | Product Yield (%) | Irradiation Wavelength |

|---|---|---|---|---|

| 2,9-di(4-methoxyphenyl)-1,10-phenanthroline | Styrene | Bromotrichloromethane | Fairly Efficient Activity | Wavelength Dependent |

| 2,9-di(4-methoxy-3-methylphenyl)-1,10-phenanthroline | Styrene | Bromotrichloromethane | Fairly Efficient Activity | Wavelength Dependent |

Data sourced from research on 2,9-di(aryl)-1,10-phenanthroline copper(I) complexes, demonstrating the catalytic potential of this scaffold. rsc.org

A proposed mechanism for this photoredox catalytic cycle involves excitation into higher energy states (LUMO+1 or LUMO+2) to achieve catalysis, as excitation into the LUMO did not result in a reaction. rsc.org This highlights the nuanced electronic requirements for designing effective catalysts based on this framework.

Role of Metal-Ligand Cooperativity in Catalytic Cycles

Metal-ligand cooperativity (MLC) is a catalytic paradigm where the ligand is not a mere spectator but actively participates in bond-breaking or bond-forming steps of a reaction. nih.govrsc.org This bifunctional catalysis often involves a functional group on the ligand (e.g., an acidic or basic site) working in concert with the metal center to activate a substrate. nih.govthieme-connect.com

For complexes derived from this compound, the potential for metal-ligand cooperativity is an intriguing area for future exploration. The parent ligand itself does not possess the typical functional groups, such as N-H or O-H moieties, commonly associated with MLC in hydrogenation reactions. rsc.org However, the aldehyde groups at the 2,9-positions serve as versatile handles for introducing such functionalities.

By converting the aldehyde groups into imines, amines, or alcohols, new ligands can be synthesized where these appended groups could potentially:

Act as a Brønsted acid/base to activate a substrate.

Form hydrogen bonds to orient a substrate for attack.

Participate in proton-coupled electron transfer steps.

For instance, chiral phenanthroline ligands incorporating a hydroxy group have been shown to act as bifunctional catalysts in palladium-catalyzed reactions, where the metal center and the ligand's phenoxide group synergistically activate different components of the reaction. thieme-connect.comalfachemic.com This demonstrates that the phenanthroline scaffold is an excellent platform for developing catalysts that operate via metal-ligand cooperativity. Designing derivatives of this compound with appropriately positioned functional groups could unlock novel cooperative catalytic cycles.

Catalyst Design Principles for Enhanced Reactivity and Selectivity

The design of highly reactive and selective catalysts based on the this compound framework is guided by several key principles. The modular nature of this ligand allows for systematic tuning of its steric and electronic properties.

Sensing and Detection Applications of 1,10 Phenanthroline 2,9 Dicarbaldehyde Derivatives

Design of Metal Ion Sensors and Probes

Derivatives of 1,10-phenanthroline-2,9-dicarbaldehyde are highly effective as ligands in the design of sensors for metal ions due to the ideal arrangement of nitrogen atoms for chelation. myskinrecipes.comchim.it The binding of a metal ion to the phenanthroline moiety induces conformational changes and alters the electronic properties of the molecule, leading to a measurable optical or electrochemical response. chim.it This principle has been harnessed to develop highly sensitive and selective fluorescent and potentiometric sensors.

Fluorescent chemosensors derived from this compound have emerged as powerful tools for the detection of various metal ions. These sensors offer significant advantages, including high sensitivity and ease of use. chim.it The derivatization at the 2 and 9 positions of the phenanthroline core allows for the creation of ligands capable of selectively binding to specific cations. researchgate.net

One notable example is 2,9-di-(pyrid-2-yl)-1,10-phenanthroline (DPP), a derivative that demonstrates high selectivity for Cadmium(II) ions. acs.orgnih.gov The rigid structure of DPP enhances its selectivity, favoring complexation with metal ions that have an ionic radius close to 1.0 Å. acs.orgnih.gov Consequently, DPP exhibits a strong fluorescent response to Cd(II) (ionic radius of 0.96 Å), allowing for detection down to 10⁻⁹ M concentrations. acs.orgnih.gov While it also responds to Ca(II) at much higher concentrations (10⁻³ M), it shows no significant fluorescent effect with other metal ions like Zn(II), Pb(II), and Hg(II). acs.org

Other derivatives have been designed for detecting a range of divalent metal ions. Simple amidic derivatives of 1,10-phenanthroline (B135089) have been shown to produce differential absorption changes upon binding with Cd(II), Zn(II), and Cu(II) ions. researchgate.net Furthermore, 1,10-phenanthroline-2,9-dicarboxamides have demonstrated a strong ability to extract environmentally hazardous metals such as cadmium, lead, and copper, indicating their potential in sensor applications for these ions. rsc.org

The table below summarizes the performance of various fluorescent sensors derived from 1,10-phenanthroline.

| Sensor Derivative | Target Ion(s) | Key Findings |

| 2,9-di-(pyrid-2-yl)-1,10-phenanthroline (DPP) | Cd(II), Ca(II) | High selectivity and strong CHEF effect for Cd(II) with a detection limit of 10⁻⁹ M. acs.orgnih.gov No response to Zn(II), Pb(II), Hg(II). acs.org |

| Amide Derivative | Cd(II), Zn(II), Cu(II) | Differential absorption changes observed for each ion. Binding constant order: Cd(II) > Zn(II) > Cu(II). researchgate.net |

| 2-(anthracen-9-yl)-1H-imidazo[4,5-f] myskinrecipes.comscience.govphenanthroline | Transition Metals | Exhibits fluorescence quenching with various first-series transition metal ions. researchgate.net |

| 1,10-Phenanthroline-2,9-dicarboxamides | Cu(II), Zn(II), Cd(II), Pb(II) | Good extraction ability for these hazardous metals, suggesting sensing potential. rsc.org |

| Amidic functionality based on 1,10-phenanthroline | Fe(II) | A colorimetric sensor based on 1,10-phenanthroline immobilized in an alginate/pectin film showed a visual color change and a detection limit as low as 0.446 mg L⁻¹. ugm.ac.id |

| 2-Cyano-1,10-phenanthroline | Fe(II) | Shows high selectivity for Fe(II) with a detection limit of 3.6×10⁻⁹ M in acetonitrile. cmb.ac.lk |

The phenomenon of Chelation Enhanced Fluorescence (CHEF) is a primary mechanism governing the operation of many fluorescent sensors derived from 1,10-phenanthroline. researcher.life In the absence of a target metal ion, the fluorescence of the sensor molecule is often quenched through processes like photoinduced electron transfer (PET), where a lone pair of electrons on the nitrogen atoms of the phenanthroline ring interacts with the fluorophore. researchgate.net

Upon chelation with a metal ion, the lone pair of electrons on the nitrogen atoms becomes involved in coordination, which inhibits the PET process. researchgate.net This blockage of the quenching pathway leads to a significant enhancement of the fluorescence intensity, providing a "turn-on" signal. researcher.life For instance, the strong fluorescent response of the DPP sensor to Cd(II) is a classic example of the CHEF effect. acs.orgnih.gov The binding of Cd(II) to the DPP ligand restricts intramolecular rotation and vibrations, increasing the rigidity of the complex and thus enhancing the quantum yield of fluorescence. Theoretical studies suggest that fluorescence amplification, as seen with Cd(II), is due to the stabilizing interaction between the nitrogen lone pair orbital and the vacant s-orbital of the metal ion. nih.gov Conversely, fluorescence quenching can occur if the energy of the metal ion's lowest unoccupied molecular orbital (LUMO) lies between the highest occupied (HOMO) and lowest unoccupied (LUMO) orbitals of the sensor molecule. nih.gov

Potentiometric Sensors in Multisensor Systems

Beyond optical sensing, derivatives of this compound have proven valuable as ionophores in the fabrication of potentiometric sensors. These sensors measure the change in electrical potential that occurs when the ionophore selectively binds to a target ion.

Specifically, 1,10-phenanthroline-2,9-dicarboxamides have been incorporated into PVC-plasticized membranes to create potentiometric sensors. rsc.orgresearchgate.net These sensors have demonstrated high sensitivity towards hazardous metal ions, including copper, zinc, cadmium, and lead. rsc.orgresearchgate.net An interesting characteristic of these sensors is their lack of a perceptible response to lanthanides, despite the ligands' ability to extract them. rsc.orgresearchgate.net This selectivity makes them promising candidates for use as cross-sensitive sensors within multisensor systems, often referred to as "electronic tongues," for complex sample analysis. rsc.org

Similarly, Dimethyl 4-octyloxy-1,10-phenanthroline-2,9-dicarboxylate, a precursor in the synthesis of macrocyclic phenanthroline derivatives, has shown a high preference for divalent cations such as Zn(II), Ba(II), Cu(II), and Co(II) when used in potentiometric sensors. researchgate.net

Biological Sensing Applications (e.g., Fluorescence Microscopy and Spectroscopy)

The utility of this compound derivatives extends into the realm of biological sensing. The ability to design fluorescent probes that are selective for biologically relevant metal ions makes these compounds valuable tools for studying cellular processes. ontosight.ai

For example, a specific phenanthroline derivative has been successfully used for the practical imaging of intracellular Zn(II) in HeLa cells. researchgate.net Utilizing confocal microscopy, the probe enabled the visualization of zinc ions within the cellular environment, demonstrating its applicability in biological imaging. researchgate.net The development of such probes is crucial, as metal ions like zinc play vital roles in numerous physiological and pathological processes.

Biological Interactions and Medicinal Chemistry Research

Antitumor and Antileukemia Activity of Derivatives and Complexes

Derivatives of 1,10-phenanthroline-2,9-dicarbaldehyde have shown considerable promise as anticancer agents. Research has demonstrated their cytotoxic effects against a variety of cancer cell lines. For instance, thiosemicarbazone derivatives have shown moderate cytotoxic properties against prostate (PC-3, DU145), cervical (HeLa), breast (MCF-7), and colon (HT29) cancer cells. mdpi.com Another derivative, 2,9-di-sec-butyl-1,10-phenanthroline (B1254918) (dsBPT), exhibited an inhibitory effect on lung and head and neck cancer cell growth with IC50 values between 0.1–0.2 μM, a potency reportedly 10 times greater than its effect on normal epithelial cells. plos.org Furthermore, 1,10-phenanthroline-2,9-bistriazole derivatives have also been assessed for their anti-tumor activity. nih.gov

Metal complexes incorporating 1,10-phenanthroline (B135089) have also been a focus of anticancer research. plos.org The chelation of metal ions by these compounds is a proposed mechanism for their antitumor activity, potentially disrupting cellular processes essential for cancer cell survival. smolecule.com

| Derivative/Complex | Cancer Cell Line(s) | Observed Activity | Reference |

|---|---|---|---|

| Thiosemicarbazone derivatives | PC-3, DU145, HeLa, MCF-7, HT29 | Moderate cytotoxic properties | mdpi.com |

| PhenQE8 | PC-3, HeLa, MCF-7 | Cytotoxic with IC50 values of ~6 µM, ~16 µM, and ~53 µM respectively | nih.gov |

| 2,9-di-sec-butyl-1,10-phenanthroline (dsBPT) | Lung and Head & Neck Cancer | IC50 ranged between 0.1–0.2 μM | plos.org |

| This compound (1,10-PDA) | Breast Cancer (MCF-7) | Cytotoxic effects, inhibition of proliferation, and apoptosis induction | smolecule.com |

A primary mechanism behind the antitumor activity of these compounds is their interaction with DNA. Research indicates that metal complexes of 1,10-phenanthroline derivatives can bind to DNA, primarily through intercalation between the base pairs. researchgate.net For example, Fe(II) and Zn(II) complexes containing 1,10-phenanthroline have shown binding constants of 1.8 x 10⁴ M⁻¹ and 2.1 x 10⁴ M⁻¹ respectively, indicating a tight binding to calf thymus DNA. researchgate.net

Beyond binding, these complexes can also induce DNA cleavage. researchgate.net Gel electrophoresis studies have demonstrated that these complexes possess potent nuclease activity, effectively acting as chemical nucleases. researchgate.net A dicopper(II) macrocyclic complex incorporating 1,10-phenanthroline was found to exhibit enhanced DNA binding and cleavage capabilities compared to its precursor without the phenanthroline ligand. researchgate.net This ability to damage DNA is a key factor in their cytotoxic effect on cancer cells.

A more specific target for these compounds is the G-quadruplex (G4) DNA structures found in telomeres. nih.gov Stabilizing these structures can inhibit the activity of telomerase, an enzyme crucial for the survival of most cancer cells. fao.org Derivatives of this compound have been specifically designed and synthesized to act as G-quadruplex DNA stabilizers. nih.gov

Studies have shown that these compounds can bind to and stabilize telomeric G-quadruplexes with high affinity and selectivity over duplex DNA. mdpi.comnih.govfao.orgresearchgate.net For example, a derivative known as PhenQE8 efficiently recognizes the hybrid quadruplex structures of human telomeric DNA. nih.gov Similarly, thiosemicarbazone derivatives have been shown to bind and stabilize the telomeric Tel22 quadruplex more effectively than double-stranded DNA, with one compound showing a 24-fold selectivity. mdpi.com This selective targeting of G-quadruplex DNA presents a promising avenue for the development of targeted cancer therapies. nih.gov

The cytotoxic effects of 1,10-phenanthroline derivatives are often linked to their ability to disrupt the cell cycle and induce programmed cell death, or apoptosis. mdpi.comsmolecule.com Studies using flow cytometry have revealed that these compounds can cause cell cycle arrest at various phases. For example, the derivative N¹-hydroxy-N⁸-(1,10-phenanthrolin-5-yl)octanediamide (PA) was found to cause a significant arrest of cells in the sub-G0/G1 phase and an increase in the cell population at the S and G2/M phases. nih.gov Another derivative, dsBPT, was shown to induce G1 cell cycle arrest. plos.org The parent compound, 1,10-phenanthroline, has been observed to block the progression of lymphoblast cells from the G1 phase into the S phase, as well as progression through the S phase. nih.gov

In addition to cell cycle arrest, these compounds are potent inducers of apoptosis. plos.org Annexin V/PI assays have confirmed that derivatives can lead to cell death via apoptosis. mdpi.com The PA derivative was shown to cause apoptosis-induced cell death in SiHa cells, mediated by the accumulation of reactive oxygen species (ROS). nih.gov The ability to trigger these cellular self-destruction pathways is a hallmark of many effective anticancer agents.

Antibacterial and Antimicrobial Activity of Derivatives

In an era of growing antibiotic resistance, 1,10-phenanthroline and its derivatives have emerged as potential alternative antimicrobial agents. nih.govresearchgate.netresearchgate.net These compounds, particularly their metal complexes, have demonstrated activity against a broad spectrum of bacteria, including multidrug-resistant strains. nih.govnih.gov

Metal complexes of 1,10-phenanthroline have shown efficacy against problematic pathogens such as carbapenemase-producing Acinetobacter baumannii and Pseudomonas aeruginosa. nih.govnih.govmdpi.com For instance, silver and copper complexes of 1,10-phenanthroline-5,6-dione (B1662461) demonstrated potent antimicrobial action against both planktonic and biofilm-forming A. baumannii. nih.gov Imidazole derivatives of 1,10-phenanthroline and their metal complexes have also been tested and shown to have antibacterial activity against strains like E. coli, S. aureus, B. subtilis, and K. pneumoniae. arcjournals.org The coordination of metal ions to the phenanthroline ligand is believed to enhance bioavailability and cellular uptake, leading to improved antimicrobial effects compared to the free ligand or metal salt alone. nih.gov

| Compound/Complex | Bacterial Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| Cu(II), Mn(II), Ag(I) complexes with 1,10-phenanthroline | MRSA, VRE, Carbapenem-resistant Enterobacterales, Pseudomonas aeruginosa | High level of antibacterial activity | nih.gov |

| [Ag(phendione)2]ClO4 | Carbapenemase-producing Acinetobacter baumannii | Geometric mean MIC of 2.48 µM | nih.gov |

| Cu(phendione)32·4H2O | Carbapenemase-producing Acinetobacter baumannii | Geometric mean MIC of 1.56 µM | nih.gov |

| Imidazole derivatives of 1,10-phenanthroline and their metal complexes | E. Coli, S. aureus, B. subtilis, K. Pneumonae | Antibacterial activity observed via disc diffusion method | arcjournals.org |

Ribonucleotide Reductase Inhibition

Ribonucleotide reductase (RR) is a crucial enzyme for DNA synthesis and repair, making it an attractive target for cancer therapy. nih.govnih.gov A 1,10-phenanthroline-based hydroxamate derivative, N¹-hydroxy-N⁸-(1,10-phenanthrolin-5-yl)octanediamide (PA), has been identified as a dual inhibitor of both histone deacetylases (HDACs) and ribonucleotide reductase. nih.govnih.gov

This compound exhibited potent inhibitory activity against RR with an IC50 value of 9.34 μM. nih.govnih.gov The inhibitory mechanism is thought to involve the 1,10-phenanthroline moiety acting as an iron chelator, as iron is essential for RR activity. nih.gov The dual inhibition of both HDAC and RR by a single molecule represents a promising strategy for developing more effective anticancer drugs. nih.govnih.gov

Potential in Chelation Therapies

The ability of 1,10-phenanthroline and its derivatives to chelate metal ions is fundamental to many of their biological activities. smolecule.comtudublin.ie This property is being explored for its therapeutic potential. The antitumor mechanism, for instance, is partly attributed to the chelation of metal ions like copper, which can disrupt vital cellular functions in cancer cells. smolecule.com

Similarly, the antimicrobial action of phenanthrolines is linked to their ability to sequester essential metal ions from biological systems. tudublin.ie In the context of enzyme inhibition, the chelation of the iron cofactor of ribonucleotide reductase by a phenanthroline derivative leads to the enzyme's inactivation. nih.gov Furthermore, the chelation of metals such as zinc, copper, or iron has been shown to be the mechanism by which 1,10-phenanthroline reversibly blocks cell cycle progression. nih.gov These findings highlight the significance of metal chelation as a key mechanism of action and a potential therapeutic strategy for compounds based on the 1,10-phenanthroline scaffold.

Computational and Theoretical Studies on 1,10 Phenanthroline 2,9 Dicarbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 1,10-phenanthroline (B135089) and its derivatives to predict geometries, reaction energies, and electronic properties. While specific DFT studies focusing exclusively on 1,10-phenanthroline-2,9-dicarbaldehyde are not extensively detailed in the available literature, the methodology has been applied to its very close derivatives, such as its dioxime and dicarboxylate analogues, providing a strong basis for understanding the parent aldehyde. For instance, DFT calculations have been employed to support experimental results for complexes of 1,10-phenanthroline-2,9-dicarboxylato and have been used to analyze the electronic properties of various phenanthroline-based ligands and their metal complexes. researchgate.net

The electronic properties of a ligand are fundamental to its coordination behavior. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy and distribution of these orbitals determine the molecule's ability to act as an electron donor or acceptor.

For phenanthroline derivatives, DFT calculations are routinely used to determine the energies and spatial distributions of these frontier orbitals. fhsu.edu In platinum(II) complexes containing substituted 1,10-phenanthroline ligands, DFT studies have shown that the LUMO is primarily located on the phenanthroline ligand itself, indicating its role as an electron acceptor in metal-to-ligand charge transfer (MLCT) transitions. fhsu.edu This is a characteristic feature of the extended π-system of the phenanthroline core.

For this compound, the aldehyde groups (-CHO) are electron-withdrawing. This would be expected to lower the energy of the LUMO, LUMO+1, and subsequent unoccupied orbitals compared to the unsubstituted 1,10-phenanthroline. A lower LUMO energy enhances the ligand's ability to accept electrons from a metal center, which can stabilize the resulting complex.

Theoretical calculations on related phenanthroline complexes have provided specific energy values for these orbitals, which are crucial for predicting their electronic transitions and reactivity. nih.gov An analysis of similar systems suggests the following hypothetical orbital characteristics for this compound.

Table 8.1: Predicted Frontier Molecular Orbital Characteristics for this compound based on DFT Analysis of Analogues

| Orbital | Predicted Energy Level | Probable Spatial Distribution | Implication for Reactivity |

| LUMO | Low | Delocalized over the entire phenanthroline ring system with significant contribution from the carbon atoms of the aldehyde groups. | Acts as the primary electron acceptor site for metal-to-ligand charge transfer. |

| LUMO+1 | Moderately Low | Likely delocalized over the phenanthroline core, potentially with different nodal properties than the LUMO. | Contributes to excited state properties and photochemical behavior. |

| LUMO+2 | Higher | May have significant contributions from the peripheral regions of the molecule. | Influences higher energy electronic transitions. |

| HOMO | High | Primarily localized on the π-system of the phenanthroline backbone. | Acts as the primary electron donor site in ligand-to-metal charge transfer. |

These predictions are based on established trends where electron-withdrawing substituents modify the electronic landscape of the core phenanthroline structure. fhsu.edu

Molecular Dynamics Simulations of Ligand-Metal Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com This technique is particularly useful for studying the dynamic behavior of ligand-metal complexes in solution, providing insights into conformational changes, solvent effects, and the stability of coordination bonds.

While specific MD simulation studies on this compound are not prominent, the methodology is extensively used for phenanthroline-based systems, especially in the context of their interaction with biological macromolecules like DNA or with metal ions in solution. rsc.org For instance, MD simulations can be used to model how the aldehyde groups of the ligand orient themselves upon coordination to a metal ion and how solvent molecules arrange around the resulting complex.

The general procedure for such a simulation would involve:

System Setup: Building an initial model of the metal complex with this compound, solvating it in a box of water molecules, and adding counter-ions to neutralize the system.

Force Field Selection: Choosing an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that accurately describes the interactions between the metal ion, the ligand, and the solvent. mdpi.com

Simulation: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to observe the dynamic behavior of the complex. mdpi.com

Analysis: Analyzing the trajectory to understand the stability of the coordination sphere, ligand flexibility, and specific interactions like hydrogen bonding with the solvent.

These simulations can reveal the preferred coordination geometries and the dynamic stability of the complexes, which are difficult to capture with static quantum chemistry calculations alone.

Predictive Modeling for Ligand Design and Complex Stability

Predictive modeling combines theoretical principles with computational algorithms to forecast the properties of new molecules and materials. In the context of this compound, this approach is invaluable for designing new ligands with tailored affinities and selectivities for specific metal ions and for predicting the stability of the resulting complexes.

Research on derivatives such as 1,10-phenanthroline-2,9-dicarboxamide (B1246272) has demonstrated the power of this approach. rsc.orgnih.gov In these studies, DFT calculations were used to theoretically predict the selectivity of the ligand for trivalent actinide ions (like Am³⁺) over lanthanide ions (like Eu³⁺). rsc.orgnih.gov The computational models calculated complexation energies, which suggested that the phenanthroline-based ligand would preferentially bind to actinides. These theoretical predictions were subsequently validated by experimental solvent extraction studies, achieving a high separation factor. rsc.orgnih.gov

This strategy can be directly applied to derivatives of this compound. By computationally modifying the aldehyde groups into other functionalities (e.g., imines, oximes, hydrazones), researchers can predict how these changes will affect metal ion selectivity and complex stability. scispace.comasianpubs.org

Key parameters derived from predictive models include:

Binding Energies: Calculation of the energy released upon complex formation.

Coordination Geometries: Prediction of the most stable three-dimensional structure of the complex. smolecule.com

Thermodynamic Stability Constants: Potentiometric measurements combined with software can determine stability constants for metal complexes. researchgate.net

Table 8.2: Application of Predictive Modeling for Ligand Design based on this compound

| Modeling Technique | Predicted Property | Application in Ligand Design |

| DFT | Complexation Energy | Screening of different functional groups to enhance selectivity for a target metal ion. rsc.org |

| DFT | Electronic Structure (HOMO/LUMO) | Tuning the photophysical properties of the resulting metal complexes. fhsu.edu |

| MD Simulations | Conformational Dynamics | Assessing the pre-organization and flexibility of the ligand for metal binding. |

| Quantitative Structure-Activity Relationship (QSAR) | Complex Stability | Correlating structural features of the ligand with the experimentally measured stability of its complexes. |

Through these computational approaches, the properties of this compound and its potential derivatives can be thoroughly investigated, accelerating the discovery and development of new functional materials and coordination complexes.

Advanced Spectroscopic and Analytical Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 1,10-Phenanthroline-2,9-dicarbaldehyde in solution. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Analysis

The ¹H NMR spectrum of this compound is distinguished by its symmetry. Due to the C₂ axis of symmetry in the molecule, the protons on each half of the phenanthroline ring are chemically equivalent, simplifying the spectrum. A reported spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) shows four distinct signals, each representing a pair of equivalent protons. asianpubs.orgasianpubs.org

The most downfield signal is a singlet corresponding to the two aldehyde protons, a characteristic chemical shift indicating their strong deshielding. asianpubs.org The aromatic region displays three signals: two doublets and one singlet, consistent with the substitution pattern on the phenanthroline core. asianpubs.org The coupling constant (J = 8.4 Hz) for the doublets is typical for ortho-coupling between adjacent aromatic protons. asianpubs.orgasianpubs.org

Interactive Table: ¹H NMR Spectral Data of this compound in DMSO-d₆ asianpubs.orgasianpubs.org

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 10.35 | Singlet (s) | - | 2H, Aldehyde (-CHO) |

| 8.79 | Doublet (d) | 8.4 | 2H, Aromatic (H-4, H-7) |

| 8.31 | Doublet (d) | 8.4 | 2H, Aromatic (H-3, H-8) |

| 8.28 | Singlet (s) | - | 2H, Aromatic (H-5, H-6) |

¹³C NMR Analysis

While specific experimental data for this compound is not widely published, the expected ¹³C NMR spectrum can be predicted based on the molecular structure and data from related phenanthroline compounds. researchgate.netresearchgate.net The spectrum would be characterized by a signal in the highly deshielded region (typically >190 ppm) for the carbonyl carbons of the aldehyde groups. The aromatic region would contain signals for both protonated and quaternary carbons. Due to the molecule's symmetry, seven distinct carbon signals are anticipated: one for the aldehyde carbons, three for the protonated aromatic carbons, and three for the quaternary aromatic carbons.

Interactive Table: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Type | Predicted Chemical Shift (δ) (ppm) |

| Aldehyde Carbonyl (C=O) | 190 - 200 |

| Aromatic Quaternary (C-N) | 145 - 155 |

| Aromatic Quaternary (C-C) | 125 - 140 |

| Aromatic Methine (C-H) | 120 - 140 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes. The IR spectrum of this compound is dominated by a strong absorption band characteristic of the aldehyde carbonyl (C=O) stretch. asianpubs.orgasianpubs.org This peak is a key diagnostic tool for confirming the presence of the aldehyde functionalities. Additional bands in the spectrum correspond to the stretching vibrations of the aromatic C=C and C=N bonds within the phenanthroline ring system. asianpubs.orgasianpubs.org

Interactive Table: Key IR Absorption Bands (KBr Pellet) asianpubs.orgasianpubs.org

| Wavenumber (νmax) (cm⁻¹) | Intensity | Assignment |

| 1720 | Strong | C=O stretch (aldehyde) |

| 1610 | Medium-Strong | Aromatic C=N / C=C stretch |

| 1570 | Medium | Aromatic C=C stretch |

| 1360 | Medium | C-H bend |

| 1290 | Medium | C-C stretch |

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. For this compound, the symmetric stretching vibrations of the aromatic rings, which might be weak in the IR spectrum, are expected to produce strong signals in the Raman spectrum. The C=O stretching vibration would also be observable. This complementary nature makes the combination of IR and Raman spectroscopy a powerful tool for comprehensive vibrational analysis.

Mass Spectrometry (e.g., ES-MS, HRMS)

Mass spectrometry (MS) is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula.

For this compound (C₁₄H₈N₂O₂), the monoisotopic mass is 236.0586 g/mol . chemspider.com High-Resolution Mass Spectrometry (HRMS) can measure this mass with high precision, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Soft ionization techniques like Electrospray Ionization (ESI-MS) are particularly useful for observing the protonated molecule [M+H]⁺, confirming the molecular weight with minimal fragmentation. scispace.comresearchgate.net More energetic techniques like Electron Ionization (EI) would likely induce fragmentation, providing structural information. Expected fragmentation pathways include the loss of carbon monoxide (CO) or formyl radicals (CHO) from the parent ion, which is characteristic of aromatic aldehydes. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Spectrophotometry

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by intense absorption bands in the ultraviolet region, which are characteristic of the extended π-conjugated system of the phenanthroline core. researchgate.netnist.gov These absorptions are primarily attributed to π → π* transitions. rsc.org

Compared to the unsubstituted 1,10-phenanthroline (B135089), the two aldehyde groups on this compound act as auxochromes. Their presence is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima due to the extension of the conjugated system. The specific λmax values and molar absorptivity coefficients can be determined using spectrophotometry, which is also useful for quantifying the concentration of the compound in solution.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and nitrogen) in a pure sample. This experimental data is compared against the theoretical values calculated from the molecular formula (C₁₄H₈N₂O₂). A close correlation between the found and calculated values is a primary criterion for verifying the empirical formula and assessing the purity of a synthesized batch of the compound. scispace.comresearchgate.net

Interactive Table: Theoretical Elemental Composition of C₁₄H₈N₂O₂

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 168.154 | 71.18% |

| Hydrogen | H | 1.008 | 8.064 | 3.41% |

| Nitrogen | N | 14.007 | 28.014 | 11.86% |

| Oxygen | O | 15.999 | 31.998 | 13.55% |

| Total | 236.230 | 100.00% |

Thin Layer Chromatography (TLC) for Purity Assessment

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive chromatographic technique used extensively to assess the purity of this compound. asianpubs.orgasianpubs.org In this method, the compound is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developed with a suitable mobile phase. The appearance of a single spot under UV light indicates a high degree of purity.

TLC is also an invaluable tool for monitoring the progress of chemical reactions, such as the synthesis of this compound from its precursor, 2,9-dimethyl-1,10-phenanthroline. asianpubs.org By comparing the spots of the starting material, the reaction mixture, and the product, a chemist can determine when the reaction is complete.

Future Directions and Emerging Research Avenues

Development of Novel Functionalized Derivatives

The twin aldehyde functionalities of 1,10-phenanthroline-2,9-dicarbaldehyde are pivotal to its role as a precursor in synthetic chemistry, offering straightforward pathways to a wide array of new derivatives through condensation reactions. researchgate.net The ability to introduce diverse functional groups at the 2 and 9 positions allows for the fine-tuning of the molecule's steric and electronic properties, leading to ligands with tailored coordination capabilities and functionalities.

A primary route for derivatization is the formation of Schiff bases. Research has demonstrated the synthesis of novel Schiff bases through the condensation of the dicarbaldehyde with various sulfur-containing amines, such as 2-mercaptoaniline, S-alkyl/aryl dithiocarbazates, and thiosemicarbazide (B42300). scirp.orgresearchgate.net These reactions yield multidentate ligands capable of coordinating with metal ions through nitrogen and sulfur donor atoms. Similarly, reaction with thiosemicarbazide produces this compound-bis-(thiosemicarbazone), a multidentate ligand with N and S donor atoms that is a subject of interest for coordination chemistry. asianpubs.orgasianpubs.org Another important class of derivatives are dioximes, prepared by treating the dicarbaldehyde with hydroxylamine. researchgate.netscispace.com The resulting this compound dioxime can act as a versatile polydentate ligand. researchgate.netscispace.com

Further derivatization has led to compounds like 2,9-bis(guanylhydrazone)-1,10-phenanthroline, created through a condensation reaction with aminoguanidine (B1677879) bicarbonate. researchgate.net Beyond simple condensation, the aldehyde groups can be oxidized to form 1,10-phenanthroline-2,9-dicarboxylic acid, which can then be converted into dicarboxamides. researchgate.netrsc.org These derivatives have been investigated as ligands for the separation and sensing of d- and f-block metals. rsc.org

Interactive Table: Functionalized Derivatives of this compound

| Derivative Class | Reagent | Key Features | Potential Applications |

| Schiff Bases | Sulfur-containing amines | Multidentate N,S donor ligands | Coordination chemistry, antibacterial agents |

| Bis-(thiosemicarbazones) | Thiosemicarbazide | Multidentate N,S donor ligands | Coordination chemistry, biological studies |

| Dioximes | Hydroxylamine | Polydentate N,O donor ligands | Metal complex synthesis, nucleic acid hydrolysis agents |

| Bis(guanylhydrazones) | Aminoguanidine bicarbonate | Guanyl hydrazone functionalities | G-quadruplex ligands |

| Dicarboxamides | (via dicarboxylic acid) | Amide functionalities | Metal separation and sensing |

Exploration of New Catalytic Transformations

The rigid, planar structure of the 1,10-phenanthroline (B135089) core and its strong chelating ability make it an excellent scaffold for developing catalysts. Derivatives of this compound are being explored as ligands in metal complexes that can catalyze a variety of organic transformations. The interest in this area is driven by the potential for creating highly active, selective, and recyclable catalysts. rsc.org

A significant area of emerging research is the incorporation of phenanthroline-based ligands into porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials can act as robust, heterogeneous catalysts. For instance, a phenanthroline-decorated COF has been successfully employed as a metal-free catalyst for the synthesis of 2-aminobenzothiazoles in water. researchgate.net Similarly, an iron-phenanthroline-based MOF has shown high activity in catalyzing challenging C-H amination reactions, outperforming corresponding homogeneous catalysts. rsc.org

Another study detailed a one-dimensional COF, created using a phenanthroline-based bis(benzaldehyde) derivative, which acts as a metal-free photocatalyst. rsc.org This material efficiently facilitates indole (B1671886) functionalization and oxidative thiol coupling under visible light by generating reactive oxygen species. rsc.org While these examples may not use this compound directly, they establish a clear precedent for its derivatives to serve as the organic linkers in creating highly effective, next-generation catalysts. The aldehyde groups provide ideal reactive sites for building the extended, porous networks characteristic of COFs and MOFs. rsc.org

Advanced Biomedical Applications

The 1,10-phenanthroline scaffold is a well-established pharmacophore, and its derivatives are actively being investigated for various therapeutic and diagnostic applications. chim.it The ability of the phenanthroline moiety to intercalate into DNA and the capacity of its derivatives to chelate metal ions are central to their biological activity. chim.itsmolecule.com

Derivatives of this compound are of particular interest in oncology. Studies have shown that certain complexes and derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), and can induce apoptosis (programmed cell death). smolecule.com One proposed mechanism for this antitumor activity involves the chelation of metal ions like copper, which can disrupt cellular processes essential for cancer cell survival. smolecule.com Furthermore, some derivatives have been specifically studied for their ability to bind to and stabilize G-quadruplex DNA structures. smolecule.com These structures are found in regions of the genome such as telomeres and oncogene promoters, making them promising targets for anticancer drugs. smolecule.com For example, thiosemicarbazone derivatives of the dicarbaldehyde have been shown to bind and stabilize telomeric G-quadruplexes and induce apoptosis in HeLa cells. mdpi.com

Beyond therapeutics, derivatives are being developed as fluorescent probes for bioimaging and sensing. smolecule.com The rigid aromatic system can give rise to luminescence, which can be modulated by the coordination of metal ions or interaction with biological macromolecules. This opens the door for designing sensors that can detect specific analytes within a cellular environment.

Interactive Table: Biomedical Research on 1,10-Phenanthroline Derivatives

| Application Area | Target/Mechanism | Derivative Type | Research Finding |

| Anticancer Activity | Induction of apoptosis in cancer cells | Unspecified derivatives and metal complexes | Demonstrated cytotoxicity against MCF-7 breast cancer cells. smolecule.com |

| G-Quadruplex Stabilization | Binding to telomeric G-quadruplex DNA | Thiosemicarbazone derivatives | Stabilizes telomeric DNA, exhibits selectivity for quadruplex vs. duplex DNA, induces apoptosis. mdpi.com |

| Bioimaging/Sensing | Detection of analytes (e.g., metal ions) | General derivatives | Potential for use in fluorescence-based detection methods. smolecule.com |

Integration into Nanomaterials and Hybrid Systems

The future of this compound extends into the realm of materials science, where it serves as a fundamental building block for advanced functional nanomaterials and hybrid systems. nih.gov Its rigid structure and reactive aldehyde groups make it an ideal linker for constructing highly ordered, porous networks such as MOFs and COFs. cd-bioparticles.netnih.gov

The dicarbaldehyde is explicitly listed as a linker for 2D-Aldehyde Covalent Organic Frameworks, highlighting its role in creating these crystalline porous polymers. cd-bioparticles.net COFs constructed from phenanthroline-based linkers exhibit high stability and porosity, making them suitable for applications in catalysis and materials science. researchgate.netrsc.org These frameworks are being designed to have specific electronic and photophysical properties for applications like photocatalysis. rsc.org

In the domain of MOFs, phenanthroline-based ligands are used to create frameworks with diverse applications, including luminescence and photocatalysis. researchgate.netnih.gov The integration of the phenanthroline unit provides a site for metal coordination that is integral to the framework's structure and function. Furthermore, derivatives such as this compound dioxime have been used to construct high-nuclearity metal clusters. rsc.org For example, solvothermal reactions with iron salts have yielded trinuclear and hexanuclear iron clusters with interesting magnetic properties and the ability to form 3D supramolecular architectures with porous channels capable of gas adsorption. rsc.org This demonstrates the utility of these derivatives in creating discrete molecular magnets and porous materials. rsc.org The functionalization of nanoparticles is another promising avenue; related phenanthroline aldehydes have been anchored onto mesoporous silica (B1680970) nanoparticles to create nanochelators for the extraction of trace metals.

Q & A

Q. What are the standard synthetic routes for preparing 1,10-phenanthroline-2,9-dicarbaldehyde, and how are reaction conditions optimized?

The compound is typically synthesized via oxidation of 2,9-dimethyl-1,10-phenanthroline using selenium dioxide (SeO₂) in 1,4-dioxane under reflux (85–90°C for 2–6 hours). Critical parameters include stoichiometric control (1:1.25 molar ratio of dimethyl-phenanthroline to SeO₂) and solvent choice to avoid over-oxidation. Post-reaction cooling yields a pale-yellow precipitate, purified via recrystallization in DMF or methanol . Yield optimization (70–85%) requires strict temperature control and inert atmospheres to prevent decomposition .

Q. How is this compound purified, and what analytical techniques confirm its structural integrity?

Purification involves vacuum filtration of the crude product followed by recrystallization in methanol or DMF. Structural confirmation uses:

Q. What are the primary applications of this compound in coordination chemistry?

It serves as a precursor for Schiff base ligands, macrocycles, and metal-organic frameworks (MOFs). For example:

- Schiff Bases : Reacts with sulfur-containing amines (e.g., NH₂NH-C-S-C₃H₇) to form tridentate/tetradentate ligands for Mn(II)/Fe(III) clusters .

- Macrocycles : Condensation with diamines (e.g., 1,4-diaminobutane) in methanol produces [2+2] macrocycles, validated by X-ray diffraction .

Advanced Research Questions

Q. How does steric hindrance influence the coordination behavior of Schiff base derivatives?

Steric constraints from the phenanthroline backbone often limit quadridentate coordination. For example, the di(phenylhydrazone) derivative primarily acts as a tridentate ligand in Fe(II)/Co(II) complexes, with one aldehyde group remaining unbound due to spatial crowding . This behavior is confirmed by X-ray crystallography and magnetic susceptibility studies .

Q. What methodological strategies resolve contradictions in macrocycle formation yields when using mixed dicarbaldehydes?

Competing reactivity between this compound and pyridine-based aldehydes (e.g., 2,6-pyridinedicarboxaldehyde) can lead to mixed products. ¹H NMR titration (0.001 M in C₆D₆) monitors imine resonance ratios (e.g., 1:1.4 for phenanthroline vs. pyridine derivatives). Adding templating agents like tetraiodoethylene shifts equilibrium toward phenanthroline-incorporated macrocycles by stabilizing π-π interactions .

Q. How can this compound enhance selectivity in lanthanide sensing?

Carboxamide derivatives (e.g., dialkyl-diaryl-diamides) exhibit lanthanide selectivity via size-dependent cavity matching. Extraction studies show La(III) > Lu(III) due to decreasing ionic radii, while Am(III) binding mimics light lanthanides. Selectivity is quantified via XRD and solvent extraction (D₂O/CHCl₃), with log K values differing by 0.5–1.0 units across the series .

Q. What challenges arise in synthesizing unsymmetrical derivatives, and how are they addressed?

Oxidation of 4,7-dichloro-2,9-dimethyl-1,10-phenanthroline with SeO₂ yields unexpected products like 7-chloro-4-oxo-1,4-dihydro-1,10-phenanthroline-2,9-dicarbaldehyde. TLC monitoring and column chromatography (silica gel, CH₂Cl₂/MeOH 10:1) isolate intermediates, while DFT calculations predict regioselectivity to guide synthetic redesign .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Macrocycle Formation

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | Methanol | |

| Diamine Equivalents | 1:1 (stoichiometric) | |

| Reaction Time | 12–48 hours (stirring) | |

| Templating Agent | Tetraiodoethylene (1:1 molar) | |

| Yield | 40–69% |

Q. Table 2: NMR Data for Common Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Dialdehyde | 10.32 (s, CHO) | 194.13 (C=O) |

| Mn₃O Cluster | 8.54 (m, phen-H) | 152.7 (C=N) |

| Macrocycle 2c | 8.97 (s, HD), 3.64 (m, HE) | 163.3 (C=O), 60.4 (CH₂) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.